1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine
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Overview
Description
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is an organic compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities and are often used as intermediates in the synthesis of pharmaceuticals and other bioactive molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine typically involves the reaction of 4-methoxybenzyl chloride with piperazine, followed by the introduction of the propylsulfonyl group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions. The process can be summarized as follows:
Step 1: Reaction of 4-methoxybenzyl chloride with piperazine in the presence of a base to form 1-(4-methoxybenzyl)piperazine.
Step 2: Introduction of the propylsulfonyl group using propylsulfonyl chloride in the presence of a base to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Scientific Research Applications
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for designing new compounds with potential biological activity.
Biology: Investigated for its potential as a ligand in receptor binding studies and as a tool for probing biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group may facilitate binding to aromatic residues in the target protein, while the propylsulfonyl group can enhance solubility and bioavailability. The compound may modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Methoxybenzyl)piperazine: Lacks the propylsulfonyl group, which may result in different biological activity and solubility.
4-(Propylsulfonyl)piperazine: Lacks the methoxybenzyl group, which may affect its binding affinity and specificity.
1-Benzyl-4-(propylsulfonyl)piperazine: Similar structure but without the methoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness: 1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is unique due to the presence of both the methoxybenzyl and propylsulfonyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Biological Activity
1-(4-Methoxybenzyl)-4-(propylsulfonyl)piperazine is a synthetic compound belonging to the piperazine class, characterized by its unique structure that includes a methoxybenzyl group and a propylsulfonyl group. This compound has garnered attention due to its potential biological activities, particularly in modulating various biological pathways and interacting with specific molecular targets.
Chemical Structure and Properties
The molecular formula of this compound is C_{15}H_{22}N_{2}O_{2}S, with a molecular weight of approximately 312.4 g/mol. The structural components contribute to its solubility and bioavailability, enhancing its therapeutic potential.
Component | Description |
---|---|
Piperazine Ring | Core structure providing basic pharmacological properties. |
Methoxybenzyl Group | Enhances binding affinity to target proteins. |
Propylsulfonyl Group | Improves solubility and bioavailability. |
Preliminary studies suggest that this compound may act as an inhibitor of matrix metalloproteinases (MMPs) and tumor necrosis factor (TNF) , both of which play significant roles in inflammatory responses and various disease processes. The interaction with these targets indicates potential applications in treating conditions associated with inflammation and tissue remodeling.
Key Findings
- MMP Inhibition : MMPs are involved in the degradation of extracellular matrix components, which is crucial in cancer metastasis and tissue repair. Inhibition of MMPs by this compound could lead to reduced tumor invasiveness.
- TNF Modulation : TNF is a key cytokine in systemic inflammation; thus, its inhibition may alleviate symptoms in inflammatory diseases such as rheumatoid arthritis.
Biological Activity Studies
Research has focused on the biological activity of this compound through various assays and studies:
- Enzyme Inhibition Assays : These assays demonstrated that the compound effectively inhibits MMP-2 and MMP-9 activities, which are critical in cancer progression.
- Cytokine Release Studies : In vitro studies showed a significant reduction in TNF-alpha release from activated macrophages upon treatment with this compound.
Case Studies
Several case studies have provided insights into the therapeutic potential of this compound:
- Case Study on Inflammatory Diseases : A study involving animal models of arthritis indicated that administration of the compound resulted in decreased joint inflammation and pain, suggesting its potential as an anti-inflammatory agent.
- Cancer Research : In vitro studies on cancer cell lines demonstrated that treatment with this compound led to reduced cell proliferation and increased apoptosis, indicating its potential as an anticancer agent.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Key Differences |
---|---|
1-(4-Methoxybenzyl)piperazine | Lacks the propylsulfonyl group; may exhibit different solubility and activity. |
4-(Propylsulfonyl)piperazine | Lacks the methoxybenzyl group; affects binding affinity and specificity. |
1-Benzyl-4-(propylsulfonyl)piperazine | Similar structure but without the methoxy group; alters reactivity and properties. |
1-(2-Methoxybenzyl)-4-(propylsulfonyl)piperazine | Contains a different methoxy substitution; may influence biological effects. |
Properties
Molecular Formula |
C15H24N2O3S |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C15H24N2O3S/c1-3-12-21(18,19)17-10-8-16(9-11-17)13-14-4-6-15(20-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |
InChI Key |
XDVODKIIUOASBR-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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